2,3-Difluoro-N-hydroxy-benzamidine
Description
Overview of Benzamidine (B55565) Scaffolds in Biological and Chemical Systems
The benzamidine moiety, a benzene (B151609) ring substituted with an amidine group (-C(=NH)NH2), is a privileged structure in drug discovery. nih.govacs.org Its derivatives have been explored for a wide range of therapeutic applications, including as anticoagulants, anti-inflammatory agents, and antimicrobials. ontosight.aigoogle.comgoogle.com
The study of benzamidine and its derivatives has a long history, initially gaining prominence as inhibitors of serine proteases like trypsin. wikipedia.orgbio-world.com Benzamidine acts as a reversible competitive inhibitor for trypsin, thrombin, and plasmin, making it a valuable tool in protein biochemistry to prevent proteolytic degradation. bio-world.comsigmaaldrich.com This fundamental understanding paved the way for the development of more complex and selective benzamidine-based drugs. Early research focused on simple aromatic amidines, but has since evolved to include highly functionalized molecules and prodrug strategies to improve pharmacological properties. ontosight.ainih.gov For instance, the development of the oral prodrug pafuramidine (B1678284) from the parent diamidine furamidine (B1674271) highlighted both the potential and the challenges (e.g., toxicity) of this chemical class, spurring further innovation. nih.gov
The amidine functional group is of great interest in medicinal chemistry primarily due to its basicity and ability to engage in multiple non-covalent interactions. nih.gov Under physiological pH, the amidine group is typically protonated, forming a resonant amidinium cation. This positive charge allows for strong electrostatic interactions with negatively charged residues in the active sites of enzymes or on the surface of other biological macromolecules. nih.gov
Furthermore, the N-H groups of the amidine can act as hydrogen bond donors, while the imine nitrogen can serve as a hydrogen bond acceptor, contributing to specific and high-affinity binding. nih.govstereoelectronics.org This versatile binding capability is a key reason why amidines are found in compounds targeting a diverse range of biological targets, from enzymes to DNA minor grooves. nih.gov The amide group, a related functionality, is ubiquitous in biology, forming the peptide bonds that link amino acids in proteins. chemistrytalk.orgyoutube.com While amides are generally neutral and more stable to hydrolysis than esters, amidines possess a distinct, strongly basic character that defines their biological interactions. wikipedia.orgpatsnap.com
Interactive Table: Properties of Key Functional Groups
| Functional Group | General Structure | Key Chemical Property | Role in Biological Interactions |
| Amine (primary) | R-NH₂ | Basic, Nucleophilic | Hydrogen bond donor, can be protonated to form ionic bonds. stereoelectronics.org |
| Amide (secondary) | R-C(=O)NH-R' | Neutral, Stable | Hydrogen bond donor and acceptor, forms peptide backbone. stereoelectronics.orgyoutube.com |
| Amidine | R-C(=NH)NH₂ | Strongly Basic | Forms resonant cation, acts as H-bond donor/acceptor, electrostatic interactions. nih.gov |
| N-hydroxy-amidine | R-C(=NOH)NH₂ | Less Basic than Amidines | Can act as a prodrug for amidines, potential metal chelator. nih.gov |
Strategic Incorporation of Fluorine into Benzamidine Structures
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comresearchgate.net Its unique properties can profoundly influence the pharmacokinetics and pharmacodynamics of a parent compound.
Fluorine's effects stem from a combination of its small size and extreme electronegativity. tandfonline.comnih.gov
Conformational Effects: Replacing hydrogen with fluorine (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) causes minimal steric perturbation. tandfonline.com However, the introduction of fluorine can significantly alter molecular conformation through electrostatic interactions, both intramolecularly and with the surrounding environment. lsu.edu These conformational changes can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its target. lsu.edu
Metabolic Stability & Lipophilicity: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. nih.gov Strategically placing fluorine at a metabolically vulnerable position can block oxidation and prolong a drug's half-life. nih.gov Fluorination also typically increases a molecule's lipophilicity, which can enhance membrane permeability and absorption. nih.govbenthamscience.com
Interactive Table: Impact of Fluorine Substitution in Drug Design
| Property Affected | Consequence of Fluorination | Scientific Rationale |
| Basicity (pKa) | Generally lowers the pKa of nearby amines/amidines. nih.gov | Strong electron-withdrawing inductive effect of fluorine. nih.govnih.gov |
| Metabolic Stability | Increases resistance to oxidative metabolism. nih.gov | The C-F bond is stronger than the C-H bond, blocking enzymatic action. nih.gov |
| Binding Affinity | Can increase affinity for the target protein. tandfonline.com | Can form favorable interactions (e.g., with backbone amides) and alter conformation. tandfonline.com |
| Lipophilicity | Typically increases, potentially improving membrane permeation. researchgate.netnih.gov | The C-F bond is more lipophilic than the C-H bond. nih.gov |
| Conformation | Can restrict or alter molecular conformation. lsu.edu | Through electrostatic and hyperconjugative effects. lsu.eduacs.org |
For example, a 2,3-difluoro substitution pattern places both highly electronegative atoms on one side of the ring, adjacent to the amidine group. This would create a distinct dipole moment and a unique electronic environment compared to a 3,5-difluoro isomer, where the electron-withdrawing effects are more symmetrically distributed. The 2,3-pattern could influence the orientation of the amidine group relative to the ring and create specific interaction points for a protein receptor. Studies on fluorinated isomers of other compound classes have shown that a simple change in fluorine position can alter potency by several orders of magnitude, sometimes due to subtle changes in how the molecule fits into a binding pocket or changes in its electrostatic profile. nih.gov
Rationale for Investigating 2,3-Difluoro-N-hydroxy-benzamidine
The rationale for the specific design and investigation of this compound emerges from the integration of the principles discussed above.
The Benzamidine Core: This provides a well-established scaffold known to interact with a variety of enzymes, particularly proteases, making it a promising starting point for inhibitor design. wikipedia.org
The N-hydroxy-amidine Functionality: This group (also known as an amidoxime) serves multiple potential purposes. It is less basic than the corresponding amidine, which can improve oral bioavailability by reducing the charge at physiological pH. nih.gov Crucially, N-hydroxy-amidines can act as prodrugs, being reduced in vivo to the active amidine form. nih.gov Furthermore, this moiety has been successfully used as a bioisostere for other functional groups and can act as a metal-chelating pharmacophore, for example, in inhibitors of heme-containing enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
The 2,3-Difluoro Substitution Pattern: The specific placement of two fluorine atoms adjacent to the amidine group is a deliberate design choice. This substitution pattern is expected to profoundly modulate the electronic properties of the benzamidine system. It can lower the basicity of the N-hydroxy-amidine group, fine-tuning its physicochemical properties, and potentially enhance its binding affinity to a target protein through specific fluorine-protein interactions. The asymmetric fluorination also introduces a distinct electronic vector that could be exploited for selective recognition by a biological target.
In essence, the combination of these three components in this compound creates a molecule with a high potential for novel biological activity, leveraging the established utility of the benzamidine scaffold, the advantageous pharmacological properties of the N-hydroxy-amidine group, and the powerful modulating effects of a specific difluorination pattern.
Unique Structural Features and Steric Considerations of the 2,3-Difluoro Moiety
The specific isomer this compound possesses a unique substitution pattern that imparts distinct structural and electronic characteristics. The placement of fluorine atoms at the ortho (position 2) and meta (position 3) locations of the phenyl ring introduces a combination of inductive and steric effects that are critical to its potential biological interactions.
Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect. This effect is most pronounced when the fluorine is in the ortho position, which significantly lowers the pKa of the N-hydroxyamidine group compared to non-fluorinated or singly-fluorinated analogs. acs.org The combined electron-withdrawing nature of the ortho and meta fluorines can modulate the acidity and hydrogen bonding capacity of the hydroxyamidine headgroup, which is critical for its interaction with enzyme active sites. sci-hub.se
The following table summarizes the distinct properties conferred by different substitution patterns, highlighting the uniqueness of the 2,3-difluoro arrangement.
| Substitution Pattern | Key Physicochemical Effects | Potential Biological Implication |
| Unsubstituted | Baseline electronics and conformation. | Standard for comparison. |
| 4-Fluoro (para) | Moderate electron-withdrawing effect; minimal steric impact on the amidine group. | Improved metabolic stability without significantly altering conformation. |
| 3,5-Difluoro (meta, meta) | Strong, symmetric electron-withdrawing effect; no direct steric clash with the amidine group. | Enhanced acidity of the N-OH group; altered electrostatic interactions. |
| 2,3-Difluoro (ortho, meta) | Strong, asymmetric electron-withdrawing effect; direct steric influence from the ortho-F. acs.org | Restricted conformation; potential for enhanced selectivity; modulated pKa. acs.orgsci-hub.se |
Hypothesis-Driven Research Avenues for this Specific Isomer
The unique structural features of this compound provide a strong basis for several hypothesis-driven research avenues, particularly in the context of enzyme inhibition.
Primary Hypothesis: A Selective and Potent IDO1 Inhibitor
The most compelling research avenue for this compound is its evaluation as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). N-hydroxy-benzamidines are a known class of IDO1 inhibitors, with the N-hydroxyamidine group directly coordinating the heme iron in the enzyme's active site. researchgate.netacs.org
The hypothesis is that the 2,3-difluoro substitution pattern could confer advantages over other analogs:
Enhanced Potency : The strong electron-withdrawing nature of the difluorinated ring can fine-tune the electronic properties of the chelating N-hydroxyamidine group, potentially optimizing its interaction with the heme iron and increasing inhibitory potency.
Improved Selectivity : The steric bulk and fixed conformation imposed by the ortho-fluorine atom could prevent the molecule from binding effectively to the active sites of related enzymes, such as IDO2 or Tryptophan 2,3-dioxygenase (TDO), leading to higher selectivity for IDO1.
Favorable Pharmacokinetics : Strategic fluorination is a proven method to block sites of metabolic attack (e.g., aromatic hydroxylation), potentially increasing the metabolic stability and bioavailability of the compound. acs.org
A hypothetical research workflow to test this compound as a novel IDO1 inhibitor is outlined below.
| Research Phase | Objective | Key Experiments |
| Phase 1: In Vitro Characterization | Determine the potency and selectivity of this compound. | - Recombinant human IDO1 enzymatic assay (IC50 determination). - Cellular IDO1 activity assay in interferon-γ stimulated cells (e.g., HeLa cells). nih.gov - Selectivity profiling against IDO2 and TDO enzymes. |
| Phase 2: Structural Biology | Elucidate the binding mode to understand the basis of potency and selectivity. | - Co-crystallization of the compound with IDO1 protein. - X-ray diffraction analysis to resolve the protein-ligand complex structure. |
| Phase 3: Preclinical Evaluation | Assess the compound's drug-like properties. | - In vitro metabolic stability assays (microsomes, hepatocytes). - Pharmacokinetic studies in animal models (e.g., mouse, rat) to determine oral bioavailability, half-life, and clearance. |
By systematically investigating these properties, researchers can validate the hypothesis that the unique ortho-meta difluorination pattern of this compound makes it a promising candidate for development as a next-generation enzyme inhibitor.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F2N2O |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2,3-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
IZZMBAKXUPIVQG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2,3 Difluoro N Hydroxy Benzamidine
Precursor Synthesis and Halogenated Aromatic Intermediates
The foundation of synthesizing 2,3-Difluoro-N-hydroxy-benzamidine lies in the preparation of crucial halogenated aromatic precursors. These intermediates provide the necessary difluorinated benzene (B151609) core upon which the N-hydroxy-benzamidine functionality is constructed.
Preparation of 2,3-Difluorobenzonitrile (B1214704) Derivatives
A key precursor for the target molecule is 2,3-difluorobenzonitrile. The fluorine atoms on the aromatic ring of this compound influence its reactivity and are integral to the properties of the final product. ontosight.ai Several synthetic routes can be employed for the preparation of difluorobenzonitriles.
One common approach involves the cyanation of a corresponding dihalobenzene . For instance, a difluorobromobenzene can be reacted with a cyanide source, such as sodium cyanide, in the presence of a catalyst like cuprous iodide. guidechem.com This method, known as the Rosenmund-von Braun reaction, is a well-established technique for introducing a nitrile group onto an aromatic ring.
Another strategy is the dehydration of a corresponding benzamide (B126) . For example, 2,4-difluorobenzamide (B1295065) can be treated with a dehydrating agent like trifluoroacetic anhydride (B1165640) to yield 2,4-difluorobenzonitrile. guidechem.com This approach is effective for converting an amide functional group into a nitrile.
Furthermore, halogen exchange reactions can be utilized, where a dichlorobenzonitrile is converted to a difluorobenzonitrile using a fluoride (B91410) source. google.com This process is particularly useful when the corresponding dichloro-analogs are more readily available. The reaction conditions, including temperature and the choice of solvent, are critical for achieving high yields and purity. google.com
The selection of a specific synthetic method for 2,3-difluorobenzonitrile depends on factors such as the availability of starting materials, desired scale of the reaction, and required purity of the product. ontosight.ai
Synthesis of N-hydroxyamine Reagents
The N-hydroxyamine functionality is introduced through the use of specific reagents. Hydroxylamine (B1172632) and its derivatives are the primary reagents for this transformation. nih.gov The synthesis of these N-hydroxyamine reagents themselves can be achieved through various methods. For instance, the oxidation of secondary amines using reagents like choline (B1196258) peroxydisulfate (B1198043) can yield N,N-disubstituted hydroxylamines. organic-chemistry.org Another approach involves the reaction of magnesium amides with specific peroxide compounds. organic-chemistry.org
Electrophilic aminating reagents derived from hydroxylamine have also gained prominence. nih.gov These reagents facilitate the direct introduction of an unprotected amino group, which can be a more efficient strategy by avoiding protection and deprotection steps. nih.gov
Convergent and Divergent Synthetic Pathways to this compound
With the key precursors in hand, the synthesis of this compound can proceed through either convergent or divergent pathways. Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then combined in the final steps. Divergent syntheses start from a common intermediate that is then elaborated into the final product.
Established Synthetic Protocols for N-hydroxy-benzamidines, including Reaction with Hydroxylamine Hydrochloride
The most widely used method for the synthesis of N-hydroxy-benzamidines is the reaction of a nitrile with hydroxylamine or its salt, hydroxylamine hydrochloride. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of amidoximes (a tautomeric form of N-hydroxy-benzamidines). researchgate.netnih.gov
The general procedure involves reacting the nitrile, in this case, 2,3-difluorobenzonitrile, with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium bicarbonate. nih.gov The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction is typically carried out in a protic solvent like ethanol (B145695) and may require heating to proceed at a reasonable rate. nih.gov The use of aqueous hydroxylamine solutions has also been reported, which can sometimes lead to shorter reaction times and may not require an additional base. nih.gov
This protocol is well-documented and has been applied to a wide range of nitriles to produce the corresponding amidoximes in good to high yields. researchgate.net
Table 1: Comparison of Reaction Conditions for Amidoxime (B1450833) Synthesis
| Nitrile Substrate | Reagents | Solvent | Conditions | Yield | Reference |
| Various Aromatic Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Heating (60-80 °C) | Up to 98% | nih.gov |
| Aliphatic Nitriles | Aqueous hydroxylamine | - | - | High | nih.gov |
| Substituted Aminoacetonitriles | Hydroxylamine hydrochloride | - | Neutralization | - | researchgate.net |
| Pyrazine Derivatives | Hydroxylamine | - | - | 63-85% | nih.gov |
This table is for illustrative purposes and specific conditions for this compound may vary.
Exploration of Novel Methodologies for Enhanced Efficiency and Yield
While the classical hydroxylamine-based synthesis is robust, research continues to explore novel methodologies to improve efficiency, yield, and reaction conditions. One area of investigation is the use of alternative reaction media, such as ionic liquids. nih.gov Studies have shown that specific ionic liquids can accelerate the reaction and, in some cases, suppress the formation of amide by-products, leading to a more selective synthesis of the desired amidoxime. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool. nih.gov The reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation has been shown to produce amidoximes rapidly and in good yields. nih.gov Ultrasonic irradiation is another non-conventional energy source that has been successfully employed for the synthesis of amidoximes from nitriles and hydroxylamine in a solvent-free manner, offering short reaction times and high yields. nih.gov
Furthermore, catalytic methods are being developed. For instance, the use of catalysts in the reaction of nitriles with hydroxylamine could potentially lower the reaction temperature and time, making the process more energy-efficient. google.com
Mechanistic Investigations of this compound Formation
The formation of N-hydroxy-benzamidines from nitriles and hydroxylamine proceeds through a nucleophilic addition mechanism. The reaction pathway has been the subject of both experimental and theoretical studies. nih.gov
The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This initial addition step leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and rearrangement result in the final N-hydroxy-benzamidine product.
Theoretical studies have provided a more detailed understanding of the reaction pathway, helping to rationalize the observed reactivity and the formation of by-products. nih.gov These studies have highlighted the role of the solvent and the nature of the nitrile in influencing the reaction mechanism and outcome. nih.gov For instance, in alcohol solutions, the formation of an unexpected amide by-product can occur, which can complicate purification. nih.gov Understanding these mechanistic details is crucial for optimizing reaction conditions to favor the formation of the desired N-hydroxy-benzamidine and minimize side reactions. nih.gov
The reaction mechanism can also be influenced by the pH of the reaction medium, especially in aqueous systems. Studies on related N-hydroxyamide systems have shown that the reaction can proceed through different pH-dependent pathways, including acid-catalyzed and base-catalyzed mechanisms. researchgate.netnih.gov While these studies are not directly on N-hydroxy-benzamidines, they provide valuable insights into the potential complexities of the reaction mechanism.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
The synthesis of fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, is typically achieved through standard condensation reactions. For instance, the reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (B47769) yields the desired product in high proportions, with reported yields around 88%. mdpi.com Spectroscopic analysis plays a crucial role in confirming the successful synthesis and purity of these compounds.
In the case of N-(2,3-difluorophenyl)-2-fluorobenzamide, the ¹H NMR spectrum confirms the high purity of the compound. mdpi.com Furthermore, the ¹³C and ¹⁹F NMR spectra provide data consistent with the expected chemical structure. mdpi.com Specifically, the ¹⁹F NMR spectrum shows distinct peaks at -114, -139, and -147 ppm, which are characteristic of the fluorine substitution patterns on the two aromatic rings. mdpi.com This type of detailed spectroscopic analysis is essential for elucidating the molecular structure and confirming the outcome of the synthetic process.
Control of Regioselectivity and Stereochemistry in Synthesis
In the synthesis of trifluorinated benzamides, the regiochemistry is predetermined by the selection of the starting materials. For example, the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide specifically utilizes 2,3-difluoroaniline to ensure the desired 2,3-difluoro substitution pattern on the N-substituted phenyl ring. mdpi.com Similarly, the ortho-substitution on the benzoyl ring is achieved by using 2-fluorobenzoyl chloride. mdpi.com
Post-Synthetic Modifications and Analog Generation of this compound
Derivatization at the N-hydroxy Moiety for Functional Modulation
While specific derivatization of the N-hydroxy moiety of this compound is not extensively detailed in the provided search results, the broader context of modifying related structures suggests potential pathways. For instance, the flexibility of carbamates, which feature an -O- spacer in the central OCONH group, hints at the possibility of introducing various functional groups to modulate the electronic and steric properties of the N-hydroxy-benzamidine core. mdpi.com Such modifications could be explored to fine-tune the compound's chemical behavior and potential applications.
Aromatic Substitutions and Functional Group Interconversions on the Difluorophenyl Ring
The generation of a wide array of analogs through systematic substitution on the aromatic rings is a key strategy in medicinal and materials chemistry. A comprehensive study of an 18-molecule series of fluorinated benzamides, which includes isomers with varying substitution patterns (para, meta, and ortho), highlights the importance of exploring the full chemical space around a core structure. mdpi.commdpi.com This grid of isomers includes six disubstituted fluorinated aromatic groups: 2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-F₂. mdpi.com
The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide, an isomer of the 2,3-difluoro analog, further illustrates this approach. mdpi.com The spectroscopic data for this isomer, including ¹H, ¹³C, and ¹⁹F NMR, are consistent with the expected structure, with ¹⁹F NMR peaks appearing at -114, -115, and -118 ppm. mdpi.com The generation and characterization of such isomer grids are crucial for a thorough physicochemical analysis and for understanding the structure-activity relationships within a class of compounds. mdpi.com This systematic approach allows researchers to probe the effects of fluorine atom placement on the molecule's properties and interactions.
Advanced Computational and Theoretical Investigations of 2,3 Difluoro N Hydroxy Benzamidine
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. These methods are instrumental in understanding the structure and reactivity of 2,3-Difluoro-N-hydroxy-benzamidine at an electronic level.
Electronic Structure Elucidation and Charge Distribution Analysis (e.g., HOMO-LUMO)
The electronic landscape of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of chemical reactivity and stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich N-hydroxy-amidine group and the π-system of the phenyl ring. The LUMO is anticipated to be distributed across the aromatic ring, with contributions from the amidine moiety. The presence of two electron-withdrawing fluorine atoms on the phenyl ring would lower the energy of both the HOMO and LUMO orbitals compared to an unsubstituted analogue.
The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) mapping further clarifies the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov In this compound, the most negative potential is expected around the oxygen and nitrogen atoms of the N-hydroxy-amidine group, while the hydrogen atoms will exhibit positive potential. nih.gov
Table 1: Predicted Quantum Chemical Properties for this compound Note: These are estimated values based on calculations for structurally related molecules like fluorinated benzamides and other organic compounds. Actual values would require specific DFT calculations.
| Parameter | Predicted Value/Characteristic | Significance |
| EHOMO | ~ -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | Moderate to High | Reflects the overall polarity of the molecule, influenced by the polar N-hydroxy-amidine and C-F bonds. |
| MEP Negative Region | N-hydroxy and amidine oxygen/nitrogen atoms | Site for electrophilic attack and hydrogen bond donation. nih.gov |
| MEP Positive Region | Amidine and hydroxyl hydrogens | Site for nucleophilic attack and hydrogen bond acceptance. nih.gov |
Conformational Analysis and Identification of Energy Minima
The three-dimensional structure of a molecule dictates its ability to interact with biological targets. Conformational analysis of this compound is essential for identifying the most stable, low-energy conformations. The presence of the two adjacent fluorine atoms at the C2 and C3 positions of the phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred geometry.
Studies on related 2-substituted benzaldehydes and other fluorinated aromatic compounds show that fluorine substitution can lead to non-planar conformations. nih.govprinceton.edu For this compound, rotation around the single bond connecting the phenyl ring and the amidine carbon (C-C bond) is a key conformational variable. Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle between the phenyl ring and the amidine group to identify energy minima. It is predicted that a non-planar conformation, where the amidine group is twisted out of the plane of the phenyl ring, would be the most stable state to alleviate steric hindrance between the fluorine at C2 and the amidine group.
Table 2: Predicted Conformational States of this compound
| Conformation | Dihedral Angle (Ring-Amidine) | Relative Energy | Characteristics |
| Global Minimum | ~30-60° (non-planar) | 0 kcal/mol (Reference) | Represents the most stable, lowest energy state. Fluorine substitution likely drives non-planarity. nih.gov |
| Local Minimum | ~120-150° (non-planar) | Higher than global minimum | A secondary stable conformation may exist. |
| Transitional State | 0° or 90° (planar/orthogonal) | Highest energy | Represents the energy barrier for rotation between minima. |
Molecular Modeling and Dynamics Simulations for Biological Interactions
To explore the potential of this compound as a biologically active agent, molecular modeling techniques are employed. These methods simulate how the molecule might bind to and interact with protein targets.
Ligand-Target Docking Studies for Putative Binding Sites
Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a target protein. scispace.com The benzamidine (B55565) moiety is a well-established inhibitor of serine proteases (like trypsin) and other enzymes, where it mimics the guanidinium (B1211019) group of arginine. nih.gov Therefore, proteins with arginine-binding pockets are putative targets for this compound.
Docking studies would involve placing the optimized, low-energy conformation of this compound into the active site of a target protein. The scoring functions then evaluate the fitness of the pose based on electrostatic interactions, hydrogen bonding, and van der Waals forces. scispace.com
Key predicted interactions for this compound would include:
Hydrogen Bonding: The N-hydroxy-amidine group is rich in hydrogen bond donors and acceptors and would likely form crucial hydrogen bonds with polar or charged residues (e.g., Aspartate, Glutamate, Asparagine) in a binding pocket. nih.govnih.gov
Hydrophobic/π-π Interactions: The difluorophenyl ring can engage in hydrophobic interactions or π-π stacking with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan within the active site. nih.gov
Table 3: Predicted Ligand-Target Interactions for this compound in a Putative Serine Protease Binding Site
| Interaction Type | Ligand Moiety Involved | Putative Protein Residues |
| Bidentate Salt Bridge / H-Bonding | Amidine group (-C(NH2)=NOH) | Aspartate (Asp) |
| Hydrogen Bonding | N-hydroxy group (-OH) | Glutamine (Gln), Serine (Ser) |
| π-π Stacking | Difluorophenyl ring | Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic Interactions | Difluorophenyl ring | Valine (Val), Leucine (Leu), Isoleucine (Ile) |
Molecular Dynamics Simulations to Investigate Dynamic Binding Modes
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. youtube.com MD simulations model the movements and fluctuations of every atom in the system, providing insights into the stability of the docked pose and the persistence of key interactions. nih.govepa.gov
An MD simulation of the this compound-protein complex would involve placing it in a simulated aqueous environment and calculating the atomic motions over a period of nanoseconds. nih.gov Analysis of the simulation trajectory would focus on:
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible and which are rigid during the interaction.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds identified in the docking study, confirming their importance for binding affinity. nih.gov
These simulations can reveal whether the initial docked pose is stable or if the ligand shifts to alternative binding modes, providing a more complete understanding of the dynamic nature of the molecular recognition process. youtube.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools of significant value in modern drug discovery and medicinal chemistry. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. While specific QSAR or SPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand its potential biological profile.
The development of a predictive QSAR model for a class of compounds like benzamidine derivatives, including this compound, would involve a systematic process. Initially, a dataset of benzamidine analogs with experimentally determined biological activities against a specific target would be compiled. For each analog, a set of numerical values known as molecular descriptors, which characterize the chemical structure in various ways, would be calculated.
These descriptors can be categorized into several classes:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the strong electron-withdrawing nature of the two fluorine atoms would significantly influence these descriptors.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These, most commonly represented by the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity, which is crucial for its ability to cross biological membranes.
Topological Descriptors: These are numerical indices derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines are employed to build a mathematical model that links the descriptors to the biological activity. nih.gov A robust QSAR model for benzamidine derivatives would likely incorporate a combination of these descriptor types to capture the diverse factors influencing their activity. For instance, a comparative QSAR study on the complement-inhibitory activity of benzamidines has demonstrated the utility of multi-descriptor models. nih.gov
The predictive power of such a model is then rigorously evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.gov A well-validated model could then be used to predict the biological activity of novel benzamidine derivatives, including this compound, thereby guiding the synthesis of more potent and selective compounds.
Table 1: Representative Structural Descriptors for QSAR Modeling of Benzamidine Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Atomic Partial Charge | Modulates electrostatic interactions with the target protein. |
| Dipole Moment | Affects solubility and overall polarity. | |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Steric | Molecular Volume | Influences the fit within the binding pocket of the biological target. |
| Solvent-Accessible Surface Area | Describes the area of the molecule exposed to the solvent, impacting solubility and interactions. | |
| Hydrophobic | LogP | Determines the partitioning between aqueous and lipid environments, affecting absorption and distribution. |
| Topological | Wiener Index | Encodes information about molecular branching. |
Computational Analysis of Fluorine and N-hydroxy Substituent Effects on Activity
The specific substituents on the benzamidine scaffold, namely the two fluorine atoms at positions 2 and 3 of the benzene (B151609) ring and the N-hydroxy group, are expected to have a profound impact on the molecule's biological activity. Computational methods can be used to dissect and understand these effects.
Fluorine Substituents: The introduction of fluorine atoms into a molecule can modulate its physicochemical properties in several ways. Computationally, the effects of the 2,3-difluoro substitution pattern can be analyzed through several lenses:
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong inductive electron-withdrawing effect. nih.gov This can lower the pKa of the amidine group, affecting its ionization state at physiological pH. Density functional theory (DFT) studies on substituted aromatic systems have shown that electron-withdrawing groups can influence the stability and reactivity of the molecule. nih.gov This alteration of the electronic landscape can impact the strength of interactions with the biological target, such as hydrogen bonds or cation-π interactions.
Conformational Effects: The fluorine atoms can influence the preferred conformation of the molecule, which in turn affects how it fits into a protein's binding site.
Metabolic Stability: Fluorine substitution at positions susceptible to metabolic attack can block oxidation, thereby increasing the metabolic stability and half-life of the compound.
N-hydroxy Substituent: The N-hydroxy group introduces several key features that can be analyzed computationally:
Hydrogen Bonding: The N-hydroxy group can act as both a hydrogen bond donor (from the OH group) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms). This significantly increases the potential for forming strong and specific hydrogen bonds with amino acid residues in the active site of a target protein, which can be a major contributor to binding affinity. nih.gov
Chelating Ability: The N-hydroxyamidine moiety is a known metal-chelating group. If the biological target is a metalloenzyme, this group could coordinate with the metal ion in the active site, leading to potent inhibition.
Electronic Profile: The hydroxyl group also influences the electronic properties of the amidine system, though its effect is generally less pronounced than that of the fluorine atoms.
Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to visualize and quantify how these substituent effects translate into binding affinity and selectivity for a given biological target. researchgate.net For example, docking studies could reveal how the this compound molecule orients itself within a binding pocket to maximize favorable interactions, such as the fluorine atoms engaging in specific interactions or the N-hydroxy group forming key hydrogen bonds.
Table 2: Summary of Predicted Substituent Effects on Molecular Properties
| Substituent | Property Affected | Predicted Effect | Rationale |
| 2,3-Difluoro | pKa of Amidine Group | Decrease | Strong inductive electron-withdrawal by fluorine atoms. nih.gov |
| Binding Interactions | Modulation of electrostatic potential | Altered charge distribution on the aromatic ring. | |
| Metabolic Stability | Potential Increase | Blocking of metabolically labile positions. | |
| N-hydroxy | Hydrogen Bonding Potential | Increase | Acts as both a hydrogen bond donor and acceptor. nih.gov |
| Metal Chelation | Potential for strong binding | Formation of stable complexes with metal ions in metalloenzymes. | |
| Polarity | Increase | Introduction of a polar hydroxyl group. |
Mechanistic Characterization of Biological Interactions of 2,3 Difluoro N Hydroxy Benzamidine
Molecular Target Identification and Validation
While direct studies on 2,3-Difluoro-N-hydroxy-benzamidine are not available, the inhibitory profiles of analogous compounds suggest potential targets.
Serine Proteases: The benzamidine (B55565) scaffold is a recognized pharmacophore that acts as a reversible competitive inhibitor of trypsin and trypsin-like serine proteases. wikipedia.org A series of substituted benzamidines has been shown to inhibit human serine proteases, including trypsin, thrombin, and plasmin. drugbank.com The inhibitory activity is influenced by the physicochemical properties of the substituents on the benzene (B151609) ring. drugbank.com For instance, benzamidine hydrochloride demonstrates inhibitory activity against a range of trypsin-like serine proteases with varying potencies (K_i values) as shown in the table below.
| Enzyme | K_i (µM) |
| Tryptase | 20 |
| Trypsin | 21 |
| uPA | 97 |
| Factor Xa | 110 |
| Thrombin | 320 |
| tPA | 750 |
Data for Benzamidine hydrochloride.
Factor Xa: As a critical serine protease in the blood coagulation cascade, Factor Xa is a key target for antithrombotic drugs. wikipedia.org The development of non-benzamidine mimics that inhibit Factor Xa suggests that appropriately substituted benzamidine derivatives could also show potent inhibition. wikipedia.org The cleavage site for Factor Xa is typically after an arginine residue, a basic amino acid that the positively charged amidine group can mimic.
FtsZ: Some fluorinated benzamide (B126) derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ. For example, 2,6-difluorobenzamide (B103285) derivatives have shown activity against this target. nih.gov This suggests that other difluorinated benzamidine compounds could potentially be explored for antibacterial properties via this mechanism.
No information is available regarding receptor binding studies or ligand-effector mechanisms for this compound. Research on related benzamidine derivatives has primarily focused on enzyme inhibition rather than receptor-mediated signaling pathways.
Without experimental data for this compound, its selectivity profile remains unknown. For any enzyme inhibitor, selectivity is a crucial parameter to minimize off-target effects. Profiling against a panel of related enzymes (e.g., various serine proteases) would be necessary to determine its specificity. The substitution pattern on the benzamidine core is known to significantly influence selectivity among different serine proteases. drugbank.com
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms for this specific compound have not been elucidated. The following sections describe general mechanisms for related inhibitors.
For benzamidine-based inhibitors of serine proteases, the mechanism typically involves the positively charged amidinium group forming a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket. This interaction mimics the binding of the natural substrates, arginine and lysine. The benzene ring of the inhibitor engages in hydrophobic interactions within the active site. The fluorine atoms on a difluoro-substituted ring would be expected to modulate the electronic properties and binding interactions of the compound within the active site.
There is no evidence to suggest that this compound or related simple benzamidines act as allosteric modulators. drugbank.com Their mechanism is generally understood as competitive inhibition, directly blocking the active site. wikipedia.org Allosteric inhibition involves binding to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. teachmephysiology.com While this is a known mechanism for some enzyme inhibitors, it has not been described for this class of compounds. teachmephysiology.com
Kinetic Characterization of Enzyme Inhibition (e.g., K_i, IC_50)
There is currently no available scientific literature that details the kinetic characterization of enzyme inhibition by this compound. As such, key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) for this compound have not been reported. The determination of these values is fundamental to understanding the potency and mechanism of action of an enzyme inhibitor. Without experimental data, it is impossible to assess which enzymes, if any, are targeted by this compound or to quantify the strength of such interactions.
Cellular Pathway Modulation Studies
Consistent with the lack of enzyme inhibition data, there is a complete absence of studies investigating the impact of this compound on cellular pathways.
No research has been published that elucidates the effects of this compound on any specific biochemical cascades or signal transduction pathways. The mechanisms by which cells respond to external stimuli and regulate their internal processes are governed by these intricate networks. The role, if any, of this compound in modulating these pathways remains unknown.
Consequently, there is no information available on the downstream cellular responses that might be triggered by this compound. Understanding these responses, which can include changes in gene expression, protein activity, and cell behavior, is critical for evaluating the broader physiological or pharmacological effects of a compound. The lack of data in this area further underscores the uncharacterized nature of this compound.
Preclinical in Vitro Research Paradigms for 2,3 Difluoro N Hydroxy Benzamidine
Biochemical Assay Development and Optimization for Target Screening
Biochemical assays are fundamental to the initial stages of drug discovery, providing a direct measure of a compound's interaction with a purified biological target, such as an enzyme or receptor. The development of robust and sensitive assays is crucial for the successful identification and characterization of potential drug candidates.
High-Throughput Screening (HTS) Methodologies for Library Evaluation
High-throughput screening (HTS) enables the rapid assessment of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov In the context of 2,3-Difluoro-N-hydroxy-benzamidine, HTS would be employed to screen for its ability to modulate the activity of a specific, predetermined target or a panel of targets. These screens are typically performed in a miniaturized format, such as 96- or 384-well plates, to maximize throughput and minimize reagent consumption. biorxiv.org
A typical HTS campaign involves several stages:
Assay Development and Validation: The first step is to develop a biochemical assay that is sensitive, specific, and reproducible. This involves optimizing parameters such as substrate concentration, enzyme concentration, and incubation time.
Primary Screen: The chemical library is screened at a single concentration to identify initial hits.
Hit Confirmation: The activity of the initial hits is confirmed by re-testing.
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
For instance, a whole-cell-based HTS of a synthetic compound library led to the identification of potent inhibitors of Clostridioides difficile. nih.gov Similarly, an HTS platform utilizing a co-culture system of myeloid-derived suppressor cells (MDSCs) and T cells was established to screen for novel immunomodulatory compounds. nih.gov
Table 1: Illustrative High-Throughput Screening Data for this compound Against a Hypothetical Kinase Target
| Compound ID | Concentration (µM) | % Inhibition | Hit Status |
| This compound | 10 | 85 | Confirmed Hit |
| Control Compound A | 10 | 5 | Inactive |
| Control Compound B | 10 | 95 | Positive Control |
This table presents hypothetical data for illustrative purposes.
Spectrophotometric and Fluorometric Assay Systems for Enzyme Activity Measurement
Spectrophotometric and fluorometric assays are commonly used in HTS and subsequent biochemical characterization due to their sensitivity and amenability to automation. nih.gov These assays rely on the measurement of changes in absorbance or fluorescence, respectively, to quantify enzyme activity.
Spectrophotometric Assays: These assays often utilize a chromogenic substrate that is converted by the enzyme into a colored product. The change in absorbance at a specific wavelength is proportional to the rate of the enzymatic reaction.
Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric assays. nih.gov They employ substrates that become fluorescent upon enzymatic modification. This high sensitivity allows for the use of lower concentrations of enzymes and substrates, which can be advantageous for studying high-affinity interactions.
The choice of assay depends on the specific enzyme and the availability of suitable substrates. For example, the activity of endocannabinoid hydrolytic enzymes can be measured using fluorometric assays that offer high sensitivity and real-time monitoring. nih.gov
ADME-Related In Vitro Studies and Biophysical Characterization
The in vitro assessment of a compound's ADME properties is a critical component of early-stage drug discovery. These studies provide foundational knowledge of how a compound is likely to behave in a biological system, helping to identify potential liabilities and guide further development.
Metabolic Stability Profiling in Isolated Biological Matrices (e.g., Liver Microsomes, Hepatocytes)
A crucial determinant of a drug's oral bioavailability and dosing regimen is its metabolic stability. These studies evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.
Detailed Research Findings: Typically, the metabolic stability of a compound like this compound would be assessed by incubating it with liver microsomes or hepatocytes from various species, including human, rat, and mouse. Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, such as cytochrome P450s. Hepatocytes, being whole liver cells, contain both phase I and phase II enzymes, offering a more comprehensive metabolic profile.
The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life suggests rapid metabolism, which may lead to poor bioavailability and the need for frequent dosing. Conversely, a very long half-life could indicate a potential for drug accumulation and toxicity.
For benzamidine (B55565) derivatives, metabolic pathways can include hydrolysis of the amidine group, as well as hydroxylation or other modifications of the aromatic ring. The presence of fluorine atoms on the benzene (B151609) ring of this compound would be expected to influence its metabolic profile, potentially blocking sites of metabolism and enhancing stability.
Interactive Data Table: Representative Metabolic Stability of a Hypothetical Benzamidine Analog
| Biological Matrix | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 30 | 23.1 |
| Liver Microsomes | Mouse | 22 | 31.5 |
| Hepatocytes | Human | 60 | 11.5 |
This table presents hypothetical data for a representative benzamidine analog to illustrate the typical output of such studies.
Plasma Protein Binding Assays and Distribution Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, efficacy, and clearance. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.
Detailed Research Findings: Equilibrium dialysis is the gold standard for determining the percentage of plasma protein binding (PPB). In this assay, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions.
The degree of plasma protein binding can vary across species. For a compound like this compound, its physicochemical properties, such as lipophilicity and ionization state at physiological pH, will be key determinants of its binding affinity. High plasma protein binding (>99%) can limit the free drug concentration, potentially reducing its efficacy and tissue penetration.
Interactive Data Table: Representative Plasma Protein Binding of a Hypothetical Benzamidine Analog
| Species | Plasma Protein Binding (%) |
| Human | 92.5 |
| Rat | 88.7 |
| Mouse | 85.2 |
This table presents hypothetical data for a representative benzamidine analog to illustrate the typical output of such studies.
Membrane Permeability Assessments (e.g., Caco-2, PAMPA)
To be orally absorbed, a drug must be able to permeate the intestinal epithelium. In vitro models are used to predict this permeability early in the drug discovery process.
Detailed Research Findings: The two most common in vitro permeability assays are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate to form a monolayer of polarized cells that mimic the intestinal epithelium. The transport of the compound from the apical (intestinal lumen) side to the basolateral (blood) side is measured to determine the apparent permeability coefficient (Papp). This model has the advantage of including both passive diffusion and active transport mechanisms. An efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport) can also be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.
For this compound, its permeability will be influenced by its size, lipophilicity, and hydrogen bonding capacity. The fluorination on the aromatic ring can increase lipophilicity, which may enhance passive diffusion.
Interactive Data Table: Representative Permeability of a Hypothetical Benzamidine Analog
| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio |
| Caco-2 (A-B) | 5.2 | Moderate | 1.8 |
| PAMPA | 4.8 | Moderate | N/A |
This table presents hypothetical data for a representative benzamidine analog to illustrate the typical output of such studies. A Papp value >10 x 10⁻⁶ cm/s is generally considered high, while <2 x 10⁻⁶ cm/s is low.
Preclinical in Vivo Research Paradigms for 2,3 Difluoro N Hydroxy Benzamidine Non Human Models
Selection and Justification of Relevant Animal Models for Disease Research
No publicly available data could be found on the selection and justification of animal models for the study of 2,3-Difluoro-N-hydroxy-benzamidine.
Rodent Models (e.g., Mouse, Rat) for Preliminary Efficacy Assessment
No publicly available data could be found on the use of rodent models for the preliminary efficacy assessment of this compound.
Non-Rodent Models (if applicable) for Advanced Preclinical Studies
No publicly available data could be found on the use of non-rodent models for advanced preclinical studies of this compound.
Pharmacokinetic (PK) Profiling in Animal Models
No publicly available data could be found on the pharmacokinetic profiling of this compound in animal models.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Systems
No publicly available data could be found on the ADME characterization of this compound in animal systems.
Bioavailability and Clearance Assessments from Various Administration Routes
No publicly available data could be found on the bioavailability and clearance assessments of this compound.
Pharmacodynamic (PD) Studies in Animal Models
No publicly available data could be found on the pharmacodynamic studies of this compound in animal models.
Target Engagement and Biomarker Modulation in vivo
There is currently no published in vivo data demonstrating that this compound engages with its intended biological target in a living organism. Consequently, there are no studies that measure the modulation of downstream biomarkers that would confirm the compound's mechanism of action at a physiological level. Research in this area would typically involve administering the compound to animal models and subsequently measuring target occupancy in relevant tissues or changes in the levels of specific proteins, peptides, or other molecules that are indicative of a biological response.
Efficacy Studies in Relevant Animal Models
Consistent with the lack of foundational preclinical data, there are no efficacy studies for this compound reported in the scientific literature.
Proof-of-Concept Studies in Validated Disease Models
No proof-of-concept studies have been published that evaluate the efficacy of this compound in validated animal models for any disease. These types of studies are fundamental for establishing the therapeutic potential of a new chemical entity and providing the rationale for further development.
Comparative Efficacy with Benchmark Compounds in Preclinical Settings
Given the absence of standalone efficacy studies, it follows that no comparative efficacy studies have been conducted to benchmark this compound against existing standard-of-care treatments or other reference compounds in a preclinical setting.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,3 Difluoro N Hydroxy Benzamidine Derivatives
Systematic Exploration of Structural Modifications
The development of potent and selective therapeutic agents often involves a systematic process of modifying a lead compound's structure to optimize its interactions with biological targets and improve its pharmacokinetic profile. For derivatives of 2,3-Difluoro-N-hydroxy-benzamidine, this has involved alterations to the aromatic ring, the N-hydroxy amidine group, and the use of isosteric replacements.
Variation of Aromatic Ring Substituents to Optimize Interactions
The nature and position of substituents on the aromatic ring of benzamidine (B55565) derivatives can dramatically alter their biological activity. Studies on various benzamidine compounds have shown that the introduction of different functional groups can enhance their inhibitory potency against enzymes like acrosin. For instance, a series of 52 benzamidine derivatives demonstrated that all were more potent than the parent benzamidine, with one derivative exhibiting outstanding potency. nih.gov The addition of substituents can influence the electronic environment and steric bulk of the molecule, thereby affecting its binding affinity to target proteins. nih.govvu.nl For example, electron-donating groups can increase the electron density of the aromatic ring, potentially strengthening interactions with electron-deficient pockets in a protein. vu.nl Conversely, electron-withdrawing groups can have the opposite effect. beilstein-journals.org The lipophilicity of the molecule, a key factor in its ability to cross cell membranes, can also be fine-tuned by the addition of different substituents. nih.gov
Interactive Table: Effect of Aromatic Ring Substituents on Biological Activity
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| 4-amidino-2,6-diiodo | Phenoxy | Increased potency | nih.gov |
| 3-nitro | Toluene | Increased potency | nih.gov |
| Halogen | 5-position | Increased lipophilicity | nih.gov |
| Alkyl | 5-position | Increased lipophilicity | nih.gov |
| Hydroxy | 6-position | Increased lipophilicity | nih.gov |
Modifications at the N-hydroxy Amidine Moiety for Functional Tuning
The N-hydroxy amidine group, also known as an amidoxime (B1450833), is a critical functional group in these derivatives. It can be chemically modified to alter the compound's properties. For instance, the N-hydroxy group can be acylated or alkylated to produce new derivatives with potentially different biological activities. google.com Amidoximes are often considered prodrugs of the corresponding amidines. turkjps.orgnih.gov Due to their lower basicity compared to amidines, amidoximes are more readily absorbed in the gastrointestinal tract and can then be metabolically reduced to the active amidine form in the body. nih.gov This strategy can overcome the poor oral bioavailability often associated with the highly basic amidine group. turkjps.org
Isosteric and Bioisosteric Replacements to Enhance Potency and Selectivity
Isosteric and bioisosteric replacement is a powerful strategy in drug design to improve a compound's properties while maintaining its desired biological activity. cambridgemedchemconsulting.comdrughunter.com A bioisostere is a functional group or molecule that has similar physical or chemical properties to the group it is replacing, resulting in a similar biological effect. drughunter.com In the context of this compound derivatives, various bioisosteric replacements can be considered. For example, the amide bond, if present in a derivative, could be replaced by bioisosteres such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes to enhance metabolic stability. nih.govmdpi.com The replacement of a hydrogen atom with fluorine is a common and impactful bioisosteric substitution that can modulate metabolism and binding affinity. cambridgemedchemconsulting.com Furthermore, heterocycles are widely used as bioisosteres to optimize pharmacophoric elements and their interactions with target proteins. nih.gov The strategic application of these replacements can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Impact of Fluorine Position and Number on Biological Activity and Selectivity
The introduction of fluorine atoms into a molecule is a well-established strategy in medicinal chemistry to modulate its properties. The position and number of fluorine atoms in difluoro-N-hydroxy-benzamidine isomers have a profound effect on their biological activity and selectivity.
Role of Fluorine in Modulating Lipophilicity, pKa, and Conformation
The incorporation of fluorine atoms has a multifaceted impact on the physicochemical properties of a molecule.
pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. nih.gov For instance, the introduction of fluorine atoms can decrease the basicity of an adjacent amine, keeping it less ionized at physiological pH. drughunter.com This modulation of pKa can have a profound impact on a drug's absorption, distribution, and target engagement.
Conformation: The substitution of hydrogen with fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. nih.gov Changes in conformation can affect how a molecule fits into the binding site of a protein, thereby influencing its biological activity. The C-F bond is also more resistant to metabolic cleavage than a C-H bond, which can improve the metabolic stability of the compound. cambridgemedchemconsulting.com
Interactive Table: Physicochemical Effects of Fluorine Substitution
| Property | Effect of Fluorination | Reference |
|---|---|---|
| Lipophilicity | Can increase or decrease depending on context | nih.govnih.govresearchgate.net |
| pKa | Generally lowers the pKa of nearby functional groups | drughunter.comnih.gov |
| Conformation | Can alter the preferred molecular conformation | nih.gov |
Influence of the N-hydroxy Moiety on Binding, Reactivity, and Biological Outcome
Contributions to Hydrogen Bonding, Chelating Interactions, and Covalent Adduction
The N-hydroxyamidine (amidoxime) functional group is a versatile entity capable of engaging in several key intermolecular and intramolecular interactions that are pivotal for biological activity.
Hydrogen Bonding
The N-hydroxy moiety is an effective participant in hydrogen bonding, acting as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). researchgate.net The hydroxyl proton can be donated, while the lone pairs on the oxygen and nitrogen atoms can accept hydrogen bonds. This dual character allows for the formation of robust and highly directional interactions with amino acid residues in protein binding sites, which can contribute significantly to binding affinity. researchgate.net The presence of hydroxyl groups can enhance ligand-to-target binding and stabilize the tertiary structures of proteins. researchgate.net
In compounds with ortho-substituents, such as 2-hydroxy-benzamides, the formation of intramolecular hydrogen bonds is a well-documented phenomenon that can influence the molecule's conformation and, consequently, its binding properties. researchgate.net The relative orientation of the N-hydroxy group and the imine nitrogen in N-hydroxy-benzamidines also allows for the potential formation of intramolecular hydrogen bonds, which can rigidify the structure and present a more defined conformation to a biological target. The fluorine atoms in this compound can also participate in weaker hydrogen bonds or other non-covalent interactions, further influencing the binding profile. mdpi.com
Chelating Interactions
The N-hydroxyamidine group possesses metal-chelating properties. This ability is analogous to other well-known chelating agents used in medicine, such as 8-hydroxyquinolines. nih.gov The N-hydroxyamidine can deprotonate under physiological conditions, and the resulting anionic oxygen, along with the adjacent imine nitrogen, can coordinate with divalent and trivalent metal ions like Mg²⁺, Mn²⁺, Fe³⁺, and Zn²⁺. nih.gov This chelation can be a primary mechanism of action for certain therapeutic effects, such as antimicrobial or anticancer activity, by sequestering essential metal ions and disrupting critical enzymatic processes within pathogens or cancer cells. nih.gov For example, the antibacterial agent nitroxoline (B368727) exerts its effect almost exclusively through its chelation properties. nih.gov
Covalent Adduction
While hydrogen bonding and chelation are reversible interactions, the N-hydroxy moiety can also lead to irreversible covalent adduction. The N-hydroxy group is susceptible to metabolic activation, which can generate reactive electrophilic intermediates, such as nitrenium ions. nih.gov These reactive species can subsequently form covalent bonds with nucleophilic residues in biomacromolecules like DNA and proteins. nih.govnih.gov For instance, N-hydroxy-N'-acetylbenzidine has been shown to form covalent adducts with DNA at the C-8 position of deoxyguanosine. nih.gov This covalent binding can be responsible for both therapeutic effects (in the case of targeted covalent inhibitors) and toxicity. nih.govnih.gov The electronic properties imparted by the 2,3-difluoro substitution pattern would be expected to modulate the stability and reactivity of any such intermediates.
Assessment of Metabolic Pathways and Stability of the N-hydroxy Functionality
The metabolic fate and inherent stability of the N-hydroxy group are critical determinants of a drug candidate's pharmacokinetic profile and safety.
Metabolic Pathways
The N-hydroxyamidine functional group is subject to several key metabolic transformations. The two primary pathways observed for the parent compound, benzamidoxime (B57231) (N-hydroxy-benzamidine), are N-reduction and O-glucuronidation. nih.govtandfonline.com
N-Reduction: This is often the predominant metabolic pathway, converting the N-hydroxyamidine (an amidoxime) back to the corresponding amidine. nih.govtandfonline.com This reduction is a crucial step in the mechanism of amidoxime prodrugs, which are designed to release the biologically active amidine form in vivo. turkjps.org This biotransformation is primarily mediated by the mitochondrial amidoxime reducing component (mARC), a molybdoenzyme system. researchgate.net
O-Glucuronidation: The hydroxyl group can undergo Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), particularly the UGT1A9 isoform. nih.govtandfonline.com This process typically results in a more water-soluble and readily excretable metabolite. nih.gov
N-oxidation of the corresponding amidine to the N-hydroxyamidine is generally not observed in human hepatocytes. nih.gov
| Metabolic Pathway | Enzyme System | Resulting Metabolite | Significance |
|---|---|---|---|
| N-Reduction | Mitochondrial Amidoxime Reducing Component (mARC) | Amidine | Activation of prodrugs, formation of the active therapeutic agent. nih.govturkjps.orgresearchgate.net |
| O-Glucuronidation | UDP-glucuronosyltransferases (e.g., UGT1A9) | O-glucuronide conjugate | Detoxification and excretion. nih.govtandfonline.com |
Stability of the N-hydroxy Functionality
However, this potential instability is also harnessed in prodrug design. N-hydroxyamidines are frequently developed as prodrugs of pharmacologically active amidines. turkjps.org Amidine compounds themselves often exhibit potent biological activity but suffer from poor oral bioavailability due to their cationic nature at physiological pH. turkjps.org The N-hydroxyamidine is more neutral, improving membrane permeability and oral absorption. Once absorbed, it is metabolically reduced to the active amidine, releasing the therapeutic agent at the desired site of action. nih.govtandfonline.com Therefore, the controlled instability of the N-hydroxy functionality is a key feature of this prodrug strategy.
Emerging Research Directions and Interdisciplinary Integration for 2,3 Difluoro N Hydroxy Benzamidine
Integration with Advanced Screening Technologies
The initial stages of drug discovery often involve high-throughput screening to identify "hit" compounds that modulate a biological process of interest. For a compound like 2,3-Difluoro-N-hydroxy-benzamidine, advanced screening technologies can be leveraged to uncover its biological targets and therapeutic potential.
Phenotypic Screening Approaches for Novel Target Identification
Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has re-emerged as a powerful strategy for discovering first-in-class therapeutics. harvard.edunih.gov This approach is particularly valuable as it does not require prior knowledge of a specific drug target. harvard.edu In the context of this compound, a phenotypic screen would involve introducing the compound to various cell lines and observing changes in cellular behavior, such as cell proliferation, morphology, or the expression of specific biomarkers. harvard.edu High-content imaging and analysis can be employed to quantify these phenotypic changes in a high-throughput manner.
A key challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed phenotype. nih.gov Modern chemoproteomic techniques can address this by identifying the binding partners of a bioactive compound. nih.gov For instance, if this compound were found to inhibit the proliferation of a cancer cell line, a modified version of the compound containing a photoreactive group and an alkyne handle could be synthesized. This functionalized probe would be used to covalently crosslink to its protein targets upon UV irradiation, which can then be isolated and identified using mass spectrometry. nih.gov
An illustrative workflow for a phenotypic screen involving this compound is presented in Table 1.
Table 1: Illustrative Phenotypic Screening Workflow for this compound
| Step | Description | Rationale |
| 1. Primary Screen | Treat a panel of diverse cancer cell lines with this compound at various concentrations. | To identify cell lines sensitive to the compound and determine its anti-proliferative potential. |
| 2. High-Content Imaging | In sensitive cell lines, use automated microscopy to capture images of cells stained with fluorescent dyes that highlight the nucleus, cytoskeleton, and other organelles. | To identify specific morphological changes (e.g., cell cycle arrest, apoptosis) induced by the compound. |
| 3. Target Deconvolution | Synthesize a photo-affinity-labeled version of this compound. Treat cells with the probe, induce cross-linking, and identify bound proteins via mass spectrometry. | To identify the molecular target(s) responsible for the observed phenotype. |
| 4. Target Validation | Use techniques like siRNA or CRISPR-Cas9 to knockdown the identified target protein(s) and assess if this recapitulates the phenotype observed with compound treatment. | To confirm that the identified target is responsible for the compound's biological activity. |
Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Screening Strategies
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight fragments. youtube.com These fragments typically bind to biological targets with weak affinity, but their binding is often highly efficient in terms of ligand efficiency. youtube.com The N-hydroxy-benzamidine and difluorobenzene moieties of this compound could themselves be considered fragments. In an FBDD approach, these or similar fragments would be screened against a protein target of interest. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. youtube.com Native mass spectrometry is a sensitive biophysical technique that can be used for fragment screening to detect weak binding events. nih.gov
Covalent ligand screening represents another promising avenue. This approach utilizes libraries of compounds containing reactive electrophilic groups that can form a covalent bond with a target protein. biorxiv.org The formation of a covalent bond can lead to high potency and prolonged duration of action. While this compound itself is not inherently reactive, it could be functionalized with a "warhead" group, such as a chloromethyl ketone, to enable covalent modification of a target protein. biorxiv.org Chemoproteomic platforms are instrumental in this approach for identifying the targets of covalent ligands. biorxiv.org
Application in Chemical Probe Development
A well-characterized chemical probe is an invaluable tool for dissecting biological pathways. nih.gov this compound, or a derivative thereof, could serve as a starting point for the development of such probes.
Design of Selective Chemical Probes for Elucidating Biological Mechanisms
A high-quality chemical probe should exhibit high potency and selectivity for its intended target. nih.gov Starting from a hit compound like this compound, medicinal chemistry efforts would focus on optimizing its structure to improve these properties. This often involves the synthesis and testing of a series of analogs to establish a structure-activity relationship (SAR). For example, the position of the fluorine atoms on the benzene (B151609) ring could be varied to explore their impact on binding affinity and selectivity. The N-hydroxy-amidine group is a known zinc-binding moiety and has been incorporated into inhibitors of histone deacetylases (HDACs). nih.gov This suggests that this compound could potentially be developed into a selective probe for a metalloenzyme.
For a covalent probe, it is crucial to identify the site of covalent modification on the target protein. nih.gov This is typically achieved by mass spectrometry analysis of the protein-probe adduct. A well-designed covalent probe can provide a powerful tool for studying the function of a specific protein with high temporal control. nih.gov
Development of Imaging Agents for Target Visualization in Preclinical Models
The incorporation of fluorine atoms into small molecules is highly advantageous for the development of imaging agents, particularly for Positron Emission Tomography (PET). mdpi.comnih.gov The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter in PET imaging. uwo.ca A derivative of this compound could be radiolabeled with ¹⁸F to create a PET tracer. This would allow for the non-invasive visualization and quantification of its target in preclinical models, such as mice. uwo.caresearchgate.net
The development of such an imaging agent would involve synthesizing a precursor molecule that can be readily fluorinated with ¹⁸F. scholaris.ca The resulting radiotracer would then be evaluated for its ability to specifically accumulate in tissues expressing the target protein. researchgate.net This approach can provide valuable information about the distribution and expression levels of the target in both healthy and diseased states. uwo.ca
Table 2: Key Considerations for Developing a ¹⁸F-labeled Imaging Agent from this compound
| Parameter | Description | Importance |
| Precursor Synthesis | Design and synthesis of a molecule suitable for the introduction of ¹⁸F. | A robust and efficient radiosynthesis is crucial for routine production of the PET tracer. |
| Radiolabeling | The chemical reaction to incorporate ¹⁸F into the precursor molecule. | The reaction should be high-yielding and rapid due to the short half-life of ¹⁸F (approximately 110 minutes). |
| In vitro Evaluation | Assessment of the radiotracer's binding affinity and selectivity for its target. | To ensure that the imaging signal is specific to the target of interest. |
| In vivo Evaluation | Administration of the radiotracer to preclinical models and performing PET imaging. | To determine the biodistribution of the tracer and its ability to visualize the target in a living organism. |
| Metabolic Stability | Assessment of how the radiotracer is broken down in the body. | High metabolic stability is desirable to ensure that the imaging signal is from the intact tracer. |
Future Synthetic Methodological Advancements for Fluorinated Benzamidines
The synthesis of fluorinated organic compounds can be challenging. The development of new and efficient synthetic methods is crucial for enabling the exploration of compounds like this compound and its analogs. Recent advances in organofluorine chemistry have provided new tools for the introduction of fluorine atoms into aromatic rings. rsc.org For example, methods utilizing aryne intermediates have emerged as a powerful strategy for the synthesis of fluorinated aromatic compounds. rsc.org
Furthermore, the development of robust methods for the synthesis of the N-hydroxy-benzamidine moiety is also important. The discovery of novel hydroxyamidine derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) highlights the therapeutic potential of this functional group. nih.gov Future research in synthetic methodology could focus on developing more convergent and scalable routes to a diverse range of fluorinated N-hydroxy-benzamidines. This would facilitate the generation of compound libraries for screening and the synthesis of optimized lead compounds. The synthesis of fluorinated benzimidazole (B57391) derivatives has also been an area of active research, providing insights into the construction of related heterocyclic systems. mdpi.comdoaj.org
Green Chemistry Approaches for Sustainable and Efficient Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to reduce environmental impact and improve safety and efficiency. For the synthesis of this compound, several green chemistry strategies can be envisioned, drawing inspiration from sustainable methods developed for related compounds. google.comnih.gov
A key approach involves the use of environmentally benign solvents and catalysts. For instance, the synthesis of benzamidine (B55565) derivatives has been achieved using an ionic liquid-supported nano-metal catalyst, which offers high activity and recoverability. google.com Another sustainable method for synthesizing benzimidazoles, which share a similar structural motif, utilizes a deep eutectic solvent (DES) as both the reaction medium and reagent, eliminating the need for external solvents and simplifying the work-up procedure. nih.gov The synthesis of fluorinated compounds has also been approached through greener methods, such as copper-catalyzed direct fluorination using fluorine gas, which can be more efficient and suitable for large-scale production compared to traditional methods. researchgate.net
The typical synthesis of N-hydroxy-benzamidines involves the reaction of a benzonitrile (B105546) with hydroxylamine (B1172632). A greener approach to this would focus on minimizing waste, using less hazardous reagents, and reducing energy consumption. This could involve exploring solvent-free reaction conditions or the use of recyclable catalysts.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Potential Application to Synthesis | Anticipated Benefits |
| Use of Renewable Feedstocks | Synthesis of starting materials from bio-based sources. | Reduced reliance on petrochemicals. |
| Catalysis | Employing recyclable catalysts like ionic liquid-supported nano-metals. google.com | Increased efficiency, reduced waste, and lower costs. |
| Safer Solvents and Auxiliaries | Utilizing deep eutectic solvents (DES) or water as the reaction medium. nih.gov | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and faster reaction times. |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. | Reduced waste generation and disposal costs. |
Flow Chemistry and Automated Synthesis Platforms for Library Generation
Flow chemistry and automated synthesis platforms offer significant advantages for the rapid and efficient generation of chemical libraries, which are crucial for screening and lead optimization in drug discovery. chemspeed.comchemrxiv.orgchemrxiv.org These technologies could be instrumental in exploring the chemical space around this compound by creating a diverse library of analogues.
Automated synthesis platforms can perform multi-step reactions in a fully automated fashion, including reaction preparation, work-up, purification, and analysis. chemspeed.com This high-throughput capability allows for the generation of a large number of derivatives in a short amount of time. For example, solid-phase synthesis has been used to construct libraries of benzamidine-derived sulfonamides. nih.gov
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability. The semi-automated flow synthesis of polyamide libraries has been demonstrated to generate hyperdiverse libraries in a very short timescale. chemrxiv.orgchemrxiv.org
Table 2: Advantages of Flow Chemistry and Automated Synthesis for Generating a this compound Library
| Feature | Benefit in Library Generation |
| High Throughput | Rapid synthesis of a large and diverse set of analogues. chemspeed.comchemrxiv.org |
| Precise Control | Improved reaction selectivity and higher yields. |
| Miniaturization | Reduced consumption of reagents and solvents. |
| Safety | Enhanced safety profile, especially for hazardous reactions. |
| Automation | Unattended operation and increased reproducibility. nih.gov |
| Integration | Seamless integration with purification and analytical platforms. chemspeed.com |
Advanced Analytical and Spectroscopic Characterization Techniques
NMR Spectroscopy for Detailed Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the molecule's connectivity and stereochemistry.
¹H NMR spectroscopy would be used to identify the number and environment of the protons in the molecule. The aromatic protons would appear in the downfield region, and their splitting patterns would provide information about their substitution pattern on the benzene ring. The protons of the N-hydroxy and amidine groups would likely be exchangeable and might appear as broad signals.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached fluorine atoms and other functional groups. For instance, the carbon atoms directly bonded to fluorine would show characteristic large one-bond C-F coupling constants.
¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. nih.gov The two fluorine atoms in this compound are chemically non-equivalent and would therefore give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (both F-F and H-F) would provide definitive information about their positions on the aromatic ring. For a similar compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine peaks were observed at -114, -139, and -147 ppm. mdpi.com
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.0-7.5 | Multiplets | Aromatic protons |
| Broad singlet | - | -NH₂ and -OH protons | |
| ¹³C | ~110-160 | Doublets and triplets due to C-F coupling | Aromatic carbons |
| ~165 | Singlet | Amidine carbon (C=N) | |
| ¹⁹F | -130 to -150 | Doublets or doublet of doublets | F2 and F3 |
Mass Spectrometry for Metabolite Identification and Quantitative Analysis (non-human samples)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and quantifying metabolites of a compound in biological samples from non-human studies. ijpras.commdpi.com This is a critical step in understanding the metabolic fate of a potential drug candidate. High-resolution mass spectrometry (HRMS) is often employed for its ability to provide accurate mass measurements, which aids in the determination of elemental compositions. researchgate.net
To identify the metabolites of this compound, the compound would be incubated with liver microsomes or administered to a preclinical species (e.g., rat). Biological samples such as plasma, urine, and feces would then be collected and analyzed by LC-MS. researchgate.netnih.gov The data would be screened for potential metabolites by looking for specific mass shifts corresponding to common metabolic transformations.
Tandem mass spectrometry (MS/MS) would then be used to fragment the potential metabolite ions to obtain structural information. ijpras.com For example, N-oxides, a potential metabolite of the amidine group, can be distinguished from hydroxylated metabolites by their characteristic fragmentation patterns in atmospheric pressure chemical ionization (APCI)-MS. nih.gov
Table 4: Potential Phase I and Phase II Metabolites of this compound and their Mass Shifts
| Metabolic Reaction | Potential Metabolite Structure | Mass Shift (Da) |
| Phase I | ||
| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring | +16 |
| N-dealkylation | Removal of the hydroxy group from the amidine nitrogen | -16 |
| Oxidative deamination | Conversion of the amidine to a carboxylic acid | +1 |
| Phase II | ||
| Glucuronidation | Conjugation of a glucuronic acid to a hydroxyl group | +176 |
| Sulfation | Conjugation of a sulfate (B86663) group to a hydroxyl group | +80 |
X-ray Crystallography of Compound-Target Complexes for Structural Insights
X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-resolution structure of a compound bound to its biological target, such as a protein or enzyme. This information is invaluable for understanding the molecular basis of the compound's activity and for guiding further drug design efforts.
To obtain a crystal structure of a this compound-target complex, the purified target protein would be co-crystallized with the compound, or the compound would be soaked into pre-existing crystals of the protein. The resulting crystals would then be diffracted with X-rays to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand can be derived.
The crystal structure would reveal the precise binding mode of this compound in the active site of its target. It would show the specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for the binding affinity. For example, the crystal structure of N,N'-di(2-hydroxybenzylidene)hydrazine revealed intramolecular O-H···N hydrogen bonding interactions. researchgate.net The fluorine atoms of this compound could also participate in favorable interactions with the protein. The structure of N-(2,3-difluorophenyl)-2-fluorobenzamide showed C-H···F/O interactions. mdpi.com
Table 5: Structural Insights from X-ray Crystallography of a this compound-Target Complex
| Structural Information | Significance for Drug Design |
| Binding Pose | Reveals the orientation of the compound in the active site. |
| Key Interactions | Identifies the specific amino acid residues involved in binding. |
| Conformational Changes | Shows any changes in the structure of the protein or ligand upon binding. |
| Role of Water Molecules | Identifies any water-mediated interactions between the compound and the protein. |
| Fluorine Interactions | Elucidates the role of the fluorine atoms in binding affinity and selectivity. mdpi.com |
Q & A
Basic: What are the recommended synthetic routes for 2,3-Difluoro-N-hydroxy-benzamidine, and how can intermediates be characterized?
Methodological Answer:
A common approach involves coupling 2,3-difluorobenzoic acid derivatives with hydroxylamine under controlled conditions. For example:
- Step 1: Activate the carboxylic acid using coupling agents like EDCI/HOBt in DMF.
- Step 2: React with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the amidoxime intermediate.
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization:
- 1H/19F NMR to confirm fluorine positioning and amidoxime formation (e.g., 19F NMR peaks at −114 to −147 ppm for ortho/meta fluorines ).
- IR Spectroscopy to detect N–O stretching (~1660 cm⁻¹) and hydroxylamine vibrations (~3370 cm⁻¹) .
Basic: Which crystallographic tools are suitable for resolving the solid-state structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å). For refinement, employ SHELX programs (e.g., SHELXL for small-molecule refinement) .
- Key Parameters: Monitor hydrogen-bonding interactions (e.g., N–H···O/F) to explain packing motifs. For fluorinated benzamides, space groups like monoclinic Pn are common .
- Validation: Cross-check with PLATON for symmetry and disorder analysis .
Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?
Methodological Answer:
- Scenario: Discrepancies in 13C NMR shifts between experimental and DFT-calculated values.
- Analysis Workflow:
- Re-evaluate Solvent Effects: Computational models often assume gas-phase conditions. Include solvent corrections (e.g., PCM for DMSO) .
- Check Conformational Flexibility: Rotamer populations in solution may differ from static DFT models. Use variable-temperature NMR to assess dynamics .
- Validate Crystallographic Data: Compare experimental XRD bond lengths/angles with DFT-optimized geometries .
Advanced: What is the impact of fluorine substitution on the compound’s hydrogen-bonding and reactivity?
Methodological Answer:
-
Hydrogen-Bonding: Fluorine’s electronegativity enhances NH···F interactions, stabilizing specific conformations. For example, 19F NMR can detect through-space couplings with proximal NH groups .
-
Reactivity: Fluorine reduces basicity of the amidoxime group, altering nucleophilicity. Use Hammett constants (σm = 0.34 for meta-F) to predict electronic effects on hydrolysis rates .
-
Table: Fluorine Substituent Effects
Position Hammett σ Impact on Reactivity 2-F 0.78 Increased electrophilicity 3-F 0.43 Steric hindrance at ortho
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact (S24/25) .
- Ventilation: Work in a fume hood to prevent inhalation of dust (S22) .
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for incineration or professional disposal services .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Process Variables:
- Scale-Up Challenges:
Advanced: How do solvent polarity and pH affect the stability of this compound?
Methodological Answer:
- Stability Studies:
- pH-Dependent Degradation: Conduct accelerated stability tests in buffers (pH 1–13). Fluorinated benzamides typically degrade via hydrolysis under acidic conditions (t1/2 < 24 hrs at pH 2) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the amidoxime group, while protic solvents (MeOH) accelerate tautomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
